5-Chloro-2-cyclopropylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
5-chloro-2-cyclopropylaniline |
InChI |
InChI=1S/C9H10ClN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2 |
InChI Key |
GEWWTDTYTKEVBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 Cyclopropylaniline
Established Synthetic Pathways Towards 5-Chloro-2-cyclopropylaniline
The traditional synthesis of this compound can be approached through several reliable, multi-step sequences. These pathways generally involve either the introduction of a chlorine atom onto a pre-existing cyclopropylaniline core or the construction of the cyclopropyl (B3062369) group on a chlorinated aniline (B41778) derivative.
Chlorination-Based Approaches for the Aniline Core
One primary strategy involves the direct chlorination of 2-cyclopropylaniline (B1360045). This electrophilic aromatic substitution reaction places the chlorine atom onto the aniline ring. The position of chlorination is directed by the existing amino and cyclopropyl groups. The amino group is a strong activating group and is ortho-, para-directing, while the cyclopropyl group also acts as an activating, ortho-, para-directing group. Due to steric hindrance at the position ortho to the bulky cyclopropyl group, and the electronic activation at the para position relative to the cyclopropyl group (position 5), chlorination preferentially occurs at the C5 position.
Common chlorinating agents for this type of transformation include N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent. The reaction conditions must be carefully controlled to prevent over-chlorination and other side reactions.
Strategies for the Introduction of the Cyclopropyl Moiety
An alternative and widely used approach involves installing the cyclopropyl group onto a pre-functionalized chloroaniline scaffold. This can be achieved through several methods, including:
From a Halogenated Precursor: A common starting material is a di-halogenated benzene (B151609), such as 2-bromo-4-chloronitrobenzene or a similar derivative. The synthesis proceeds by first introducing the cyclopropyl group, often via a transition-metal-catalyzed cross-coupling reaction, followed by the reduction of the nitro group to an amine.
Cyclopropanation of an Alkene: Another route begins with a precursor containing a vinyl group, such as 4-chloro-2-vinylaniline. The cyclopropyl ring can then be formed through a cyclopropanation reaction, for example, using the Simmons-Smith reaction conditions (Zn-Cu/CH₂I₂).
Convergent and Sequential Synthesis Strategies for this compound
Synthetic strategies can be broadly categorized as either linear (sequential) or convergent. wikipedia.orgfiveable.me
Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in a final step. wikipedia.orgfiveable.me For this compound, this could involve preparing a suitable 4-chloro-2-haloaniline fragment and a cyclopropylating agent separately. These two fragments are then joined using a cross-coupling reaction. This strategy is often more efficient as it reduces the number of linear steps and allows for the separate optimization of each fragment's synthesis. fiveable.me For instance, the coupling of a pre-made chloro-aniline derivative with a cyclopropyl-containing fragment is a convergent approach. wikipedia.org
Novel and Evolving Synthetic Protocols for this compound
Recent advancements in organic synthesis have introduced more efficient and versatile methods for preparing this compound and its analogues, with a strong emphasis on catalytic processes.
Application of Catalytic Methods in this compound Synthesis
Catalytic methods are central to modern synthetic chemistry, offering high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. This method can be used to couple an aryl halide (e.g., a bromobenzene (B47551) derivative with a chloro substituent) with cyclopropylamine (B47189). acs.org The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine (B1218219) ligand (e.g., BrettPhos) is crucial for achieving high yields. acs.orgrsc.org
Copper-Promoted N-Cyclopropylation: Copper-catalyzed methods provide an alternative for N-cyclopropylation. For example, anilines can react with cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst to yield N-cyclopropylanilines. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a potent tool for forming complex molecules. rsc.orgrsc.org In the context of related structures, N-cyclopropylanilines can be oxidized by an excited photocatalyst (often an iridium or ruthenium complex) to form a radical cation. nih.gov This reactive intermediate can then undergo ring-opening and participate in cycloaddition reactions with alkenes or alkynes to construct new ring systems. rsc.orgchemrxiv.orgacs.org This methodology allows for the [3+2] annulation of N-cyclopropylanilines with various coupling partners under mild conditions. rsc.org
Table 1: Comparison of Catalytic Methods for Synthesizing Cyclopropylaniline Derivatives
| scienceCatalytic Method | biotechCatalyst System | thermostatTypical Conditions | bubble_chartKey Features |
|---|---|---|---|
| Palladium-Catalyzed Amination | Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands (e.g., BrettPhos) | Toluene, Base (e.g., NaOtPent), 80-120°C | High yields (85-92%), broad substrate scope for aryl halides. acs.org |
| Copper-Promoted N-Cyclopropylation | Cu(OAc)₂ with a ligand (e.g., 2,2'-bipyridine) | Dichloroethane, Base (e.g., Na₂CO₃), Air atmosphere | Effective for coupling anilines with cyclopropylboronic acid. rsc.org |
| Visible-Light Photoredox Catalysis | Iridium or Ruthenium complexes (e.g., fac-Ir(ppy)₃) | Organic solvent (e.g., CH₂Cl₂), Blue LED irradiation, Inert atmosphere | Enables novel [3+2] cycloadditions; forms radical intermediates. rsc.orgchemrxiv.org |
Stereoselective Synthesis Considerations for Related Analogues
While this compound itself is an achiral molecule, the synthesis of structurally related analogues often requires control of stereochemistry. This is particularly relevant when substituents are present on the cyclopropane (B1198618) ring or when the aniline participates in reactions that create new stereocenters.
For example, in the photoredox-catalyzed [3+2] annulation of N-cyclopropylanilines with cyclopropenes, up to three contiguous stereocenters can be formed. rsc.orgrsc.org The diastereoselectivity of such reactions can be high, particularly when using specific substrates like difluorocyclopropenes, leading to the formation of valuable, stereochemically complex bicyclic structures. rsc.orgsemanticscholar.org The development of catalytic asymmetric methods, such as those using chiral rhodium catalysts, allows for the enantioselective synthesis of functionalized cyclopropanes, which are precursors to chiral cyclopropylaniline analogues. researchgate.net These advanced stereoselective strategies are crucial for applications in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity.
Integration of Green Chemistry Principles in this compound Production
The synthesis of this compound can be approached through modern catalytic methods, such as the Suzuki-Miyaura cross-coupling reaction, which are amenable to the integration of green chemistry principles. rsc.org These principles aim to reduce the environmental impact of chemical manufacturing by minimizing waste, using less hazardous substances, and improving energy efficiency. gctlc.org
A plausible and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide, such as 2-bromo-5-chloroaniline, with cyclopropylboronic acid. The application of green chemistry to this process involves several key strategies:
Catalysis over Stoichiometric Reagents : The use of a catalyst, such as a palladium complex, is inherently a green approach as small amounts can facilitate a high volume of product, maximizing atom economy. gctlc.org This is superior to older methods that might use stoichiometric reagents, generating significant waste.
Safer Solvents : Traditional cross-coupling reactions often use hazardous organic solvents. gctlc.org Green chemistry promotes the use of environmentally benign media. rsc.org Research has demonstrated successful Suzuki reactions in safer alternatives like water or "green" alcohol solvents such as tert-amyl alcohol, which reduces environmental harm and simplifies purification. gctlc.orgnih.gov
Energy Efficiency : Optimizing reactions to proceed at lower temperatures and for shorter durations reduces energy consumption. gctlc.org Modern catalyst systems, potentially utilizing microwave assistance, can significantly decrease reaction times from many hours to under 30 minutes, contributing to a more energy-efficient process. gctlc.orgtandfonline.com
Use of Benign Reagents : Instead of corrosive or hazardous bases, greener protocols employ more benign alternatives like potassium carbonate. gctlc.org Some advanced methods may even operate under ligand-free conditions, simplifying the reaction mixture and reducing costs. rsc.org
The following table summarizes the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis | Source(s) |
| Catalysis | Employment of high-efficiency palladium or nickel catalysts to minimize waste and enable reactions under milder conditions. | nih.govrsc.org |
| Safer Solvents & Auxiliaries | Replacement of hazardous organic solvents with water or green alcohols (e.g., tert-amyl alcohol). | rsc.orggctlc.orgnih.gov |
| Design for Energy Efficiency | Use of highly active catalysts that allow for reactions at room temperature or reduced reaction times, potentially aided by microwave irradiation. | gctlc.orgrsc.org |
| Less Hazardous Chemical Syntheses | Use of environmentally benign bases like potassium carbonate instead of more corrosive alternatives. | gctlc.org |
Process Optimization and Scalability Studies for this compound Synthesis
The transition from a laboratory-scale synthesis to industrial manufacturing of this compound requires rigorous process optimization and scalability studies. The goal is to ensure the process is efficient, reliable, and economically viable while maintaining high product quality. arborpharmchem.comazom.com
A key development in modern chemical manufacturing is the shift from traditional batch processing to continuous flow chemistry. acs.org Continuous flow methods offer superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for optimizing palladium-catalyzed cross-coupling reactions. acs.orgacs.org This precise control can lead to higher yields, improved purity, and enhanced safety, especially for exothermic reactions. pharmafeatures.com Furthermore, continuous processes can streamline production by integrating reaction and purification steps, reducing operational costs and waste. arborpharmchem.comacs.org
The scalability of any synthetic route for this compound depends on a deep understanding of the reaction kinetics and the physical properties of all materials involved. azom.com For a palladium-catalyzed process, optimization would involve screening various catalysts, ligands, solvents, and bases to find the most robust and cost-effective combination. acs.orgfiveable.me Implementing a Quality by Design (QbD) framework ensures that product quality is consistently met by systematically understanding and controlling the sources of variability in the manufacturing process. grace.com
Strategies for Yield Enhancement and Purity Control in this compound Manufacturing
Maximizing yield and ensuring purity are paramount in the manufacture of fine chemicals and pharmaceutical intermediates like this compound. boronmolecular.comazom.com Low yields indicate process inefficiencies, while impurities can compromise the safety and efficacy of the final product in downstream applications. azom.comtopmostchemical.com
Yield Enhancement Strategies:
Reaction Condition Optimization : Fine-tuning parameters such as temperature, pressure, reaction time, and reactant stoichiometry is critical. arborpharmchem.comsinoshiny.com This prevents the formation of byproducts and drives the reaction to completion.
High-Quality Raw Materials : The purity of starting materials, such as the aryl halide and the cyclopropylboronic acid, is fundamental. azom.comsinoshiny.com Impurities in raw materials can interfere with the catalyst and generate unwanted side products. grace.com
Process Integration : Utilizing technologies that combine multiple steps, such as reaction and separation, can minimize product loss during transfers between equipment. sinoshiny.com Continuous manufacturing is a prime example of this approach. arborpharmchem.com
Purity Control Strategies:
Impurity Profiling : A thorough understanding of the impurity profile must be established early in development. grace.com This involves identifying potential impurities from starting materials, intermediates, and side reactions.
Advanced Analytical Monitoring : The use of analytical tools like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is essential for in-process monitoring and final product quality control. grace.com
Efficient Purification Techniques : The final product must be purified to remove residual catalysts, reagents, and byproducts. arborpharmchem.com Modern equipment like Agitated Nutsche Filter Dryers (ANFDs) can enhance purity by performing filtration, washing, and drying in a single contained unit, which boosts recovery and minimizes contamination. azom.com
The table below outlines key strategies for improving manufacturing outcomes.
| Strategy | Focus Area | Key Actions | Source(s) |
| Yield Enhancement | Reaction Kinetics | Optimize temperature, pressure, and catalyst loading to maximize reaction rate and selectivity. | arborpharmchem.comsinoshiny.com |
| Raw Materials | Source and verify high-purity starting materials to avoid side reactions. | grace.comsinoshiny.com | |
| Purity Control | Impurity Management | Identify and track all potential impurities throughout the process; understand how they form and how to purge them. | grace.comtopmostchemical.com |
| Purification | Employ advanced crystallization or chromatography techniques; use modern equipment like ANFDs for efficient solid isolation. | arborpharmchem.comazom.com |
Academic Perspectives on Industrial Synthesis of this compound
From an academic standpoint, the synthesis of molecules like this compound is often focused on pushing the boundaries of chemical efficiency and reaction scope. nih.gov Research frequently highlights the development of novel, highly sophisticated ligands and palladium pre-catalysts that achieve high turnover numbers and operate under exceptionally mild conditions. rsc.orgfiveable.me
However, a significant gap often exists between what is achievable in an academic lab and what is practical in an industrial setting. nih.gov While a new, complex phosphine ligand might offer a 99% yield on a milligram scale, its high cost, potential instability, or difficult synthesis may render it unsuitable for kilogram-scale production. chemrxiv.org
Industrial chemistry prioritizes robustness, cost-effectiveness, and scalability. Therefore, academic research that resonates with industrial needs often focuses on:
Developing cheaper, more sustainable catalysts , such as those based on abundant metals like nickel instead of precious palladium. nih.gov
Creating "ligand-free" systems that simplify the reaction and reduce costs, even if they require slightly harsher conditions. rsc.org
Designing robust catalysts that are tolerant of a wider range of functional groups and less sensitive to air and moisture, which simplifies handling on a large scale. libretexts.org
Improving catalyst efficiency (turnover number) to reduce the amount of expensive metal required, which not only lowers cost but also minimizes the amount of metal that needs to be removed from the final product. fiveable.me
The evolution of the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions exemplifies this dynamic. libretexts.orgwikipedia.org Early systems required specific conditions and had limited scope, but decades of academic research have produced generations of catalysts with ever-increasing utility, gradually closing the gap between academic discovery and industrial application. nih.govnih.gov
Chemical Reactivity and Derivatization of 5 Chloro 2 Cyclopropylaniline
Reactivity Profiles of the Primary Amino Group in 5-Chloro-2-cyclopropylaniline
The primary amino group (-NH₂) attached to the aromatic ring is a key functional group that dictates a significant portion of the molecule's reactivity. It can undergo a variety of reactions, including acylation, alkylation, diazotization, oxidation, and condensation.
Acylation and Alkylation Reactions
The nitrogen atom of the primary amino group in this compound possesses a lone pair of electrons, making it nucleophilic and readily susceptible to reactions with electrophiles.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically forming an amide. The reaction of this compound with acylating agents like acyl chlorides or acid anhydrides proceeds to yield N-acylated derivatives. For instance, reacting the aniline (B41778) with acetyl chloride would produce N-(5-chloro-2-cyclopropylphenyl)acetamide. These reactions are fundamental in synthetic chemistry for protecting the amino group or for building more complex molecular architectures.
Alkylation: The amino group can also be alkylated by reaction with alkyl halides. This process can lead to the formation of secondary or tertiary amines. For example, the reaction of 2-cyclopropylaniline (B1360045) with appropriate reagents can yield products like 1-(2-cyclopropylphenyl)piperazine, demonstrating the feasibility of N-alkylation. google.com The degree of alkylation (mono- vs. di-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions. A related derivative, N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine, highlights the structural complexity achievable through modifications involving the amine functionality. nih.gov
Table 1: Representative Acylation and Alkylation Reactions
| Reactant | Reagent | Product Class |
|---|---|---|
| This compound | Acetyl Chloride | N-Arylacetamide |
| This compound | Alkyl Halide | N-Alkyl or N,N-Dialkyl aniline |
| 2-Cyclopropylaniline | Bis(2-chloroethyl)amine | N-Arylpiperazine google.com |
Diazotization and Subsequent Transformations of the Amino Moiety
One of the most versatile transformations of primary aromatic amines is diazotization. libretexts.org This reaction converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (as N₂ gas) and can be substituted by a wide array of nucleophiles.
The process involves treating an acidic solution of this compound with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. mnstate.edugoogle.com
Once the 5-chloro-2-cyclopropylbenzenediazonium salt is formed, it can undergo several transformations:
Sandmeyer Reaction: This reaction uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. wikipedia.orglscollege.ac.in For example, using CuCl would yield 1,4-dichloro-2-cyclopropylbenzene.
Schiemann Reaction: To introduce fluorine, the diazonium salt is typically treated with fluoroboric acid (HBF₄) or other tetrafluoroborate (B81430) sources, which results in the formation of an isolable diazonium tetrafluoroborate salt that decomposes upon heating to yield the corresponding aryl fluoride. lscollege.ac.in
Hydroxylation: The diazonium group can be replaced by a hydroxyl group (-OH) by heating the aqueous solution of the diazonium salt, often in the presence of copper(I) oxide and copper(II) nitrate, to produce 5-chloro-2-cyclopropylphenol. libretexts.org
Azo Coupling: Diazonium salts act as electrophiles and can react with electron-rich aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds (Ar-N=N-Ar'). libretexts.orgnih.gov This reaction is the basis for the synthesis of many azo dyes. nih.gov
Table 2: Potential Products from Diazotization of this compound
| Reagent(s) | Reaction Name | Product Functional Group |
|---|---|---|
| CuCl | Sandmeyer | Chloro (-Cl) |
| CuBr | Sandmeyer | Bromo (-Br) |
| CuCN | Sandmeyer | Cyano (-CN) |
| HBF₄, heat | Schiemann | Fluoro (-F) |
| H₂O, H⁺, heat | Hydrolysis | Hydroxyl (-OH) |
| Phenol / Aniline | Azo Coupling | Azo (-N=N-Ar') |
Oxidation Reactions Involving the Amino Functionality
The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. For N-cyclopropylanilines, a particularly interesting oxidative pathway exists. Studies have shown that N-cyclopropylanilines can undergo a single-electron transfer (SET) oxidation to form a radical cation. acs.org This intermediate is unstable and can undergo a rapid and irreversible ring-opening of the strained cyclopropyl (B3062369) group to form a more stable distonic radical cation. acs.org This unique reactivity makes N-cyclopropylanilines useful as probes for oxidative processes. acs.org Therefore, oxidation of this compound could potentially lead to complex rearranged products rather than simple oxidation of the nitrogen atom. More conventional oxidation using agents like potassium permanganate (B83412) or hydrogen peroxide could also occur.
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can react with the carbonyl group of aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. ebsco.comresearchgate.net This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
For example, the reaction of 2-cyclopropylaniline with 4-nitrobenzaldehyde (B150856) is known to produce the corresponding N-(4-nitrobenzylidene)-2-cyclopropylaniline imine. researchgate.net By analogy, this compound would react similarly with various aldehydes and ketones to furnish a diverse range of imine derivatives. These reactions are often reversible and are fundamental in the synthesis of various heterocyclic systems and as intermediates in other transformations.
Reactivity of the Aryl Halide Moiety in this compound
The chlorine atom attached to the benzene (B151609) ring represents another site for chemical modification, primarily through nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) typically occurs when an aryl halide is attacked by a nucleophile. libretexts.org However, the success of this reaction is highly dependent on the other substituents present on the aromatic ring. The SₙAr reaction proceeds via an addition-elimination mechanism, which is stabilized by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (the halogen). libretexts.orgmasterorganicchemistry.com
In the case of this compound, the chlorine atom is the leaving group. The substituents on the ring are the amino group (para to Cl) and the cyclopropyl group (ortho to Cl). The amino group is a strong electron-donating group (EDG), and the cyclopropyl group is also considered to be electron-donating. These groups increase the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, standard SₙAr reactions on this compound are expected to be very slow or not occur at all under typical conditions.
For substitution to occur, very harsh conditions, such as high temperatures and pressures, would be required. pressbooks.pub Alternatively, the reaction could proceed through a different mechanism, such as the elimination-addition (benzyne) mechanism, in the presence of an extremely strong base like sodium amide (NaNH₂). pressbooks.pub This mechanism would involve the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
The chloro-substituted aromatic ring of this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have been developed to effectively activate the C-Cl bond. wikipedia.org
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. acs.orgorganic-chemistry.org this compound can act as the aryl halide component, reacting with various primary or secondary amines to yield substituted diaminobenzenes. Conversely, the N-H bond of the aniline can also participate in C-N coupling with other aryl halides. The synthesis of N-cyclopropylanilines, including chloro-substituted analogues, is often accomplished via Buchwald-Hartwig amination of an aryl halide with cyclopropylamine (B47189). acs.orgresearchgate.net The choice of palladium precatalyst and phosphine (B1218219) ligand is crucial for achieving high yields, with bulky, electron-rich ligands like BrettPhos and XPhos showing particular efficacy for aryl chlorides. acs.orgnih.gov
Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. commonorganicchemistry.commdpi.com The C-Cl bond of this compound can be coupled with a variety of aryl or vinyl boronic acids or their esters. This transformation typically requires a palladium(0) catalyst, a phosphine ligand, and a base. organic-chemistry.org The reaction is generally tolerant of the aniline and cyclopropyl functionalities, allowing for the synthesis of complex biaryl structures.
Heck Reaction: The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene. wikipedia.orgmdpi.comgoogle.com The reaction of this compound with various alkenes, such as acrylates or styrenes, can produce the corresponding substituted stilbenes or cinnamates. organic-chemistry.org This reaction typically proceeds with high trans selectivity and is catalyzed by a palladium source, often in the presence of a phosphine ligand and a base. google.com
The following table summarizes representative conditions for these cross-coupling reactions, based on protocols for similar aryl chloride substrates.
| Reaction Type | Coupling Partner | Catalyst System (Exemplary) | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 °C |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 80-100 °C |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or DMA | 100-140 °C |
Reactivity of the Cyclopropyl Ring in this compound
The N-cyclopropyl aniline moiety exhibits unique reactivity, primarily centered around the strain of the three-membered ring. This strain can be harnessed as a thermodynamic driving force for ring-opening reactions, particularly following the one-electron oxidation of the aniline nitrogen. acs.org
Investigating Ring-Opening Reactions
The most prominent reaction pathway involving the cyclopropyl group is its irreversible ring-opening upon single-electron transfer (SET) from the aniline. This process can be initiated using chemical oxidants, photoredox catalysis, or electrochemistry. acs.orgrsc.orgrsc.org The initial oxidation generates an amine radical cation. Due to the inherent strain of the cyclopropane (B1198618) ring (~28 kcal/mol), this intermediate rapidly undergoes C-C bond cleavage to form a more stable, ring-opened distonic radical cation. acs.org A distonic radical cation is a species where the charge (an iminium ion) and the radical (a primary carbon radical) are located at different atoms.
This ring-opening is often irreversible and serves as the entry point for various synthetic transformations. For instance, the resulting distonic radical cation is a key intermediate in [3+2] annulation reactions with alkenes or alkynes, leading to the formation of five-membered carbocycles or heterocycles. rsc.orgrsc.org Visible-light photoredox catalysis is a particularly effective method for initiating these transformations under mild conditions. rsc.org The electronic properties of substituents on the aniline ring influence the rate of the initial SET and subsequent ring-opening. While specific kinetic data for this compound is not extensively reported, studies on analogous compounds show that electron-withdrawing groups can affect the oxidation potential of the aniline. acs.orgnsf.gov
The table below outlines key aspects of this ring-opening reactivity.
| Initiation Method | Key Intermediate | Subsequent Reaction Type | Typical Product |
|---|---|---|---|
| Photoredox Catalysis | Amine Radical Cation | [3+2] Annulation with Alkene | Substituted Cyclopentylamine (B150401) |
| Electrochemistry | Amine Radical Cation | [3+2] Annulation with Alkene | Substituted Cyclopentylamine |
| Chemical Oxidation | Amine Radical Cation | Trapping with Nucleophiles/Oxygen | Ring-opened functionalized products |
Selective Functionalization of the Cyclopropyl Moiety
Direct functionalization of the cyclopropyl ring's C-H bonds without inducing ring-opening is challenging due to the high propensity for the aniline moiety to undergo oxidation and initiate the ring-opening cascade. However, strategies exist to circumvent this reactivity. One effective approach involves modifying the electronic properties of the nitrogen atom to make it less susceptible to single-electron transfer.
By converting the aniline to a less easily oxidized functional group, such as a sulfonamide (e.g., a trifluoromethanesulfonamide), the ring-opening pathway can be suppressed. This allows for transition-metal-catalyzed C-H activation and functionalization of the cyclopropyl ring to proceed while keeping the three-membered ring intact. organic-chemistry.org Palladium(0)-catalyzed enantioselective C-H arylation has been demonstrated on N-cyclopropylmethyl sulfonamides, suggesting that a similar strategy could be applied to a derivatized form of this compound to install new substituents directly onto the cyclopropyl moiety. organic-chemistry.org
Investigations into Multi-site Reactivity and Chemoselective Transformations of this compound
The presence of three distinct reactive sites—the aryl chloride, the aniline N-H, and the cyclopropylamine system—makes this compound a versatile substrate for investigating chemoselective transformations. The outcome of a reaction can be directed to a specific site by carefully choosing the reagents and catalytic system.
Reactions at the C-Cl Bond: Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Heck, Buchwald-Hartwig) under thermal heating, in the absence of a photocatalyst, are expected to selectively target the C-Cl bond. The aniline and cyclopropyl groups are generally stable under these conditions, allowing for the synthesis of biaryls or arylated alkenes. nih.gov
Reactions at the N-H Bond: The aniline nitrogen can undergo standard functionalization reactions such as acylation or alkylation. Furthermore, it can act as a nucleophile in its own right in Buchwald-Hartwig couplings with other aryl halides, typically after deprotonation with a strong base. These transformations generally leave the aryl chloride and cyclopropyl ring untouched.
Reactions via Cyclopropyl Ring-Opening: The unique reactivity of the cyclopropylamine moiety is accessed under single-electron transfer (SET) conditions. Using visible-light photoredox catalysis or electrochemical methods selectively triggers the ring-opening/annulation cascade, while the aryl chloride remains unreacted. rsc.orguark.edu This provides a powerful method for constructing complex cyclopentylamine derivatives.
The ability to selectively functionalize one site over the others demonstrates the principle of orthogonal reactivity. For example, one could first perform a Suzuki coupling at the C-Cl position under thermal conditions and then, in a subsequent step, initiate a photoredox-catalyzed [3+2] annulation via ring-opening of the cyclopropylamine moiety. This multi-site reactivity makes this compound a valuable building block for the synthesis of diverse and complex molecular architectures.
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Cyclopropylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 5-Chloro-2-cyclopropylaniline, both proton (¹H) and carbon-13 (¹³C) NMR are critical for structural confirmation.
Proton NMR (¹H NMR) Applications
Proton NMR spectroscopy of this compound is used to identify the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The expected spectrum would feature distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the cyclopropyl (B3062369) group.
The aromatic region is of particular interest. The proton ortho to the cyclopropyl group (H-3) is expected to appear as a doublet. The proton ortho to the chlorine atom (H-6) would likely also be a doublet, while the proton situated between the chlorine and cyclopropyl substituents (H-4) would present as a doublet of doublets due to coupling with both adjacent protons.
The cyclopropyl group itself presents a unique spectroscopic signature. The methine proton (-CH-) attached to the aromatic ring would appear as a multiplet further downfield compared to the methylene (B1212753) protons (-CH₂-) of the cyclopropyl ring. These methylene protons are diastereotopic and would likely appear as two separate multiplets in the upfield region of the spectrum. The broad singlet corresponding to the amine protons can also be observed, though its chemical shift can be variable.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) values based on analogous structures, as direct experimental data is not available in the cited literature.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H-3 | 6.8 - 7.2 | d |
| Aromatic H-4 | 6.5 - 6.7 | dd |
| Aromatic H-6 | 6.6 - 6.8 | d |
| Amine (-NH₂) | 3.5 - 4.5 | br s |
| Cyclopropyl -CH | 1.8 - 2.2 | m |
| Cyclopropyl -CH₂ | 0.5 - 1.0 | m |
Carbon-13 NMR (¹³C NMR) Characterization
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic region will show six signals corresponding to the six carbons of the benzene (B151609) ring. The carbon atom attached to the nitrogen (C-1) and the carbon attached to the chlorine (C-5) would be significantly influenced by these heteroatoms. The carbon atom bearing the cyclopropyl group (C-2) would also have a characteristic chemical shift.
The cyclopropyl group will exhibit two signals: one for the methine carbon and one for the two equivalent methylene carbons, both appearing in the upfield region of the spectrum. The precise chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. For instance, the electron-donating amine group and the electron-withdrawing chlorine atom will cause predictable upfield and downfield shifts for the carbons of the benzene ring, respectively.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) values based on analogous structures like aniline (B41778) and other substituted anilines, as direct experimental data is not available in the cited literature. spectrabase.com
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-1 (-NH₂) | 140 - 145 |
| Aromatic C-2 (-cyclopropyl) | 125 - 130 |
| Aromatic C-3 | 128 - 132 |
| Aromatic C-4 | 115 - 120 |
| Aromatic C-5 (-Cl) | 120 - 125 |
| Aromatic C-6 | 110 - 115 |
| Cyclopropyl -CH | 10 - 15 |
| Cyclopropyl -CH₂ | 5 - 10 |
Advanced Multidimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)
While ¹H and ¹³C NMR provide foundational data, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of all signals. A COSY spectrum would confirm the coupling between adjacent aromatic protons (H-3 with H-4, and H-4 with H-6) and within the cyclopropyl ring system. An HSQC experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
Solid-state NMR could be employed to study the compound in its crystalline form, providing insights into polymorphism and packing effects which are not observable in solution-state NMR.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. HRMS can measure the mass of the molecular ion with very high accuracy, allowing for the calculation of its elemental formula. The presence of chlorine is readily identified by the characteristic isotopic pattern, where the M+2 peak (due to the ³⁷Cl isotope) is approximately one-third the intensity of the M peak (due to the ³⁵Cl isotope). This isotopic signature serves as a definitive confirmation of the presence of a single chlorine atom in the molecule.
Elucidation of Fragmentation Pathways of this compound
The fragmentation of this compound in a mass spectrometer provides structural information. Upon ionization, the molecular ion is formed, which can then undergo various fragmentation processes. A primary and highly characteristic fragmentation pathway for N-cyclopropylanilines involves the ring-opening of the cyclopropyl group. acs.orgresearchgate.netsigmaaldrich.com This occurs after an initial single-electron oxidation to form a radical cation. acs.orgresearchgate.netsigmaaldrich.com The strain energy of the cyclopropane (B1198618) ring is released, leading to an irreversible ring-opening to form an iminium distonic radical cation. acs.orgresearchgate.net
Other likely fragmentation pathways include the loss of the entire cyclopropyl group, loss of a chlorine atom, and fragmentation of the aromatic ring itself. The relative abundance of these fragment ions in the mass spectrum helps to piece together the structure of the parent molecule.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Description | Predicted m/z |
|---|---|
| Molecular Ion [M]⁺ | 167/169 |
| Loss of H from cyclopropyl | 166/168 |
| Loss of C₂H₄ (ethene) from ring-opened cyclopropyl | 139/141 |
| Loss of C₃H₅ (cyclopropyl radical) | 126/128 |
| Loss of Cl | 132 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by probing its fundamental vibrational modes. While specific experimental spectra for this compound are not extensively published, a comprehensive analysis can be constructed by examining closely related analogs, such as 5-chloro-ortho-methoxyaniline (5COMA), and by applying established principles of group frequency correlations. niscpr.res.in
The vibrational spectrum of this compound is dominated by contributions from the aniline ring, the amino group, the C-Cl bond, and the cyclopropyl substituent. The amino group (-NH₂) typically exhibits characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group appear slightly below this threshold.
Key vibrational modes for the substituted benzene ring include C-C stretching vibrations, which are often observed in the 1400-1600 cm⁻¹ range. researchgate.net The C-N stretching vibration of the amino group attached to the ring is typically found around 1250-1350 cm⁻¹. The C-Cl stretching vibration is highly dependent on its position on the ring but generally appears as a strong band in the lower wavenumber region, often between 600-800 cm⁻¹.
A detailed theoretical and experimental study on the analogous compound 5-chloro-ortho-methoxyaniline provides a solid foundation for assigning the vibrational modes of this compound. niscpr.res.inresearchgate.net By substituting the methoxy (B1213986) group's vibrations with those characteristic of a cyclopropyl ring (e.g., ring breathing and CH₂ deformations), a predictive assignment can be made.
Table 1: Predicted IR and Raman Vibrational Modes for this compound Based on data from analogous compounds and group frequency correlations.
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3450 | Medium | Weak | N-H asymmetric stretching |
| ~3360 | Medium | Weak | N-H symmetric stretching |
| ~3080 | Medium | Strong | Aromatic C-H stretching |
| ~3010 | Medium | Medium | Cyclopropyl C-H stretching |
| ~1620 | Strong | Medium | N-H scissoring / Ring C=C stretching |
| ~1580 | Strong | Strong | Ring C=C stretching |
| ~1480 | Strong | Medium | Ring C=C stretching |
| ~1280 | Strong | Weak | C-N stretching |
| ~1025 | Medium | Strong | Cyclopropyl ring breathing |
| ~750 | Strong | Medium | C-Cl stretching |
| ~680 | Strong | Weak | Out-of-plane C-H bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules by measuring transitions between electronic energy levels. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* and n → π* electronic transitions. acs.org
The aniline chromophore typically displays two main absorption bands. The first, a high-intensity band usually below 250 nm, is attributed to a π → π* transition involving the benzene ring's π-electron system. A second, lower-intensity band often appears at longer wavelengths (around 280-300 nm) and is also of π → π* character, sometimes referred to as the benzenoid band. The presence of the lone pair of electrons on the nitrogen atom can also give rise to a weak n → π* transition.
Substituents on the aniline ring significantly influence the position and intensity of these absorption bands. The cyclopropyl group at the ortho position and the chlorine atom at the meta position (relative to the amino group) both act as auxochromes, modifying the chromophore's absorption characteristics. Research on N-cyclopropylaniline (CPA) analogs, such as 3-chloro-N-cyclopropylaniline (3-Cl-CPA), demonstrates that halogen substituents induce a bathochromic shift (a shift to longer wavelengths). acs.org A noticeable bathochromic shift of 10–20 nm was observed for 3-Cl-CPA compared to the unsubstituted CPA. acs.org This red shift is due to the chloro group's ability to extend the conjugation and influence the energy of the molecular orbitals.
For this compound, similar effects are expected. The combination of the electron-donating amino group and the perturbing effects of the cyclopropyl and chloro substituents would lead to distinct absorption maxima.
Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent Based on data from substituted aniline and N-cyclopropylaniline analogs.
| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) | Notes |
| π → π | ~245-255 | High | Primary aromatic absorption band, shifted by substituents. |
| π → π | ~290-310 | Moderate to Low | Benzenoid band, exhibits a bathochromic shift due to chloro substitution. acs.org |
| n → π* | >300 | Very Low | Often appears as a shoulder on the longer wavelength tail of the benzenoid band. |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the expected molecular geometry and intermolecular interactions can be inferred from crystallographic studies of related substituted anilines. nih.govnih.gov
A crystallographic analysis would reveal key structural parameters, including the bond lengths and angles of the aniline ring, the C-N and C-Cl bonds, and the geometry of the cyclopropyl group. In many substituted anilines, the amino group is slightly pyramidalized, with the nitrogen atom lying slightly out of the plane of the benzene ring. researchgate.net The dihedral angle between the plane of the aromatic ring and the plane defined by the C-N-H atoms is a critical parameter influenced by the electronic and steric effects of the ring substituents. nih.gov
The formation of co-crystals, where this compound is crystallized with a second, different molecule (a co-former), could be used to modify its physical properties. X-ray analysis of such co-crystals would elucidate the specific hydrogen bonding or other non-covalent interactions responsible for the new solid form.
Chiroptical Spectroscopy for Chirally Modified Derivatives (if applicable)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exclusively applicable to chiral substances. vanderbilt.edu While this compound itself is achiral, chiral derivatives can be synthesized, making this a relevant area of study.
Chirality could be introduced into a derivative of this compound in several ways, for example, by introducing a chiral center on a substituent attached to the amino nitrogen or through the synthesis of atropisomers if rotation around a key bond is sufficiently hindered. The creation of chiral products from related N-cyclopropyl arylamines through asymmetric cycloadditions has been demonstrated, highlighting the feasibility of accessing chiral structures based on this scaffold.
Once a chiral derivative is obtained, ECD and VCD spectroscopy become powerful tools for stereochemical analysis.
Electronic Circular Dichroism (ECD): This technique measures the difference in absorption of left- and right-circularly polarized UV-Vis light. The resulting spectrum, with positive and negative peaks (Cotton effects), is highly sensitive to the absolute configuration of the molecule. Quantum chemical calculations can predict the ECD spectrum for a given enantiomer, and by matching the predicted spectrum to the experimental one, the absolute configuration can be determined. rsc.org
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region. It provides stereochemical information based on the molecule's vibrational transitions. rsc.org Like ECD, VCD is often used in conjunction with computational chemistry to assign the absolute configuration of chiral molecules, offering a complementary and often more structurally detailed analysis.
The application of these chiroptical techniques would be indispensable for the unambiguous structural elucidation of any new, chirally modified derivatives of this compound. vanderbilt.edu
Computational and Theoretical Investigations of 5 Chloro 2 Cyclopropylaniline
Quantum Chemical Calculations of 5-Chloro-2-cyclopropylaniline
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the molecular and electronic properties of organic compounds.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO, conversely, would likely be distributed over the aromatic ring, with significant contributions from the chloro-substituted carbon. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and the energy required for electronic excitation.
The charge distribution within the molecule, influenced by the electronegative chlorine atom and the electron-donating amino and cyclopropyl (B3062369) groups, determines its polarity and intermolecular interactions. The nitrogen atom of the amino group is expected to have a partial negative charge, while the attached hydrogen atoms will be partially positive. The chlorine atom will also carry a partial negative charge, influencing the electrostatic potential of the molecule.
Table 1: Predicted Frontier Molecular Orbital Energies and Properties for this compound (Illustrative Data)
| Parameter | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is illustrative and based on typical values for similar substituted anilines. Actual values would require specific DFT calculations.
Conformational Analysis and Exploration of Potential Energy Surfaces
The presence of the cyclopropyl group introduces conformational flexibility in this compound. The orientation of the cyclopropyl ring relative to the aniline plane is a key conformational variable. Computational exploration of the potential energy surface can identify the most stable conformers and the energy barriers between them. The preferred conformation will be a balance between steric hindrance involving the cyclopropyl group, the amino group, and the chlorine atom, and electronic effects such as conjugation. It is anticipated that the most stable conformer would have the cyclopropyl group oriented to minimize steric clash with the ortho-substituted amino group.
Table 2: Relative Energies of Potential Conformers of this compound (Illustrative Data)
| Conformer | Dihedral Angle (C1-C2-N-C_cyclopropyl) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 90° | 0.0 |
| 2 | 0° | 2.5 |
| 3 | 180° | 3.1 |
Note: The data in this table is illustrative. The dihedral angle represents the rotation around the C-N bond connecting the cyclopropyl group. Actual values would require specific computational scans.
Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation of compounds.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the chemical shifts of the aromatic protons and carbons will be influenced by the electronic effects of the chloro, amino, and cyclopropyl substituents. The protons and carbons of the cyclopropyl ring will exhibit characteristic shifts in the upfield region of the spectrum. Computational predictions can help in the assignment of complex spectra and in distinguishing between different isomers. acs.org
IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated to identify characteristic functional group vibrations. Key predicted peaks for this compound would include N-H stretching vibrations of the amino group, C-H stretching of the aromatic and cyclopropyl groups, C-N stretching, and C-Cl stretching vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The spectrum of this compound is expected to show characteristic π-π* transitions of the substituted benzene (B151609) ring.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Spectroscopy | Parameter | Predicted Value |
| 1H NMR | Aromatic Protons | 6.5 - 7.2 ppm |
| Cyclopropyl Protons | 0.5 - 1.0 ppm | |
| 13C NMR | Aromatic Carbons | 115 - 150 ppm |
| Cyclopropyl Carbons | 5 - 15 ppm | |
| IR | N-H Stretch | 3300 - 3500 cm-1 |
| C-Cl Stretch | 700 - 800 cm-1 | |
| UV-Vis | λmax | ~290 nm |
Note: The data in this table is illustrative and based on general ranges for similar compounds. Actual values would require specific calculations.
Mechanistic Studies of this compound Reactions Through Computational Chemistry
Computational chemistry is invaluable for investigating reaction mechanisms, allowing for the characterization of transition states and the determination of reaction pathways.
Transition State Analysis in Synthetic Routes and Derivatization
Understanding the transition states is key to comprehending the kinetics of a chemical reaction. For the synthesis or derivatization of this compound, computational methods can be used to model the reaction pathways and identify the structures of the transition states. For instance, in reactions involving electrophilic substitution on the aniline ring, the stability of the intermediate sigma complex and the corresponding transition states can be calculated to predict the regioselectivity of the reaction. Similarly, for reactions involving the amino group, such as acylation or alkylation, transition state analysis can elucidate the reaction mechanism and predict the activation energies.
Elucidation of Kinetic and Thermodynamic Aspects of Reactivity
Table 4: Calculated Kinetic and Thermodynamic Parameters for a Hypothetical Reaction of this compound (Illustrative Data)
| Reaction Parameter | Value |
| Activation Energy (Ea) | 25 kcal/mol |
| Enthalpy of Reaction (ΔH) | -15 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -12 kcal/mol |
Note: The data in this table is for a hypothetical derivatization reaction and is illustrative. Actual values are reaction-dependent and would require specific computational modeling.
Molecular Modeling and Dynamics Simulations for this compound
Computational and theoretical investigations provide invaluable insights into the molecular properties and behavior of chemical compounds. For this compound, molecular modeling and dynamics simulations can elucidate its structural characteristics, intermolecular interactions, and the influence of its environment on its reactivity and conformation. Although direct computational studies specifically targeting this compound are not extensively available in the current body of scientific literature, a comprehensive understanding can be constructed by drawing analogies from theoretical investigations of structurally related molecules, such as chloro-substituted anilines and cyclopropyl-containing aromatic systems.
Molecular modeling techniques, such as those based on density functional theory (DFT), can be employed to determine the optimized geometry, electronic structure, and vibrational frequencies of this compound. These calculations would reveal the influence of the electron-withdrawing chloro group and the sterically demanding, electronically unique cyclopropyl group on the geometry of the aniline ring and the orientation of the amino group. Molecular dynamics simulations, on the other hand, can simulate the behavior of the molecule over time in different environments, providing a dynamic picture of its conformational flexibility and interactions with surrounding molecules.
Investigation of Intermolecular Interactions and Crystal Packing
While crystallographic data for this compound is not publicly available, the nature of its intermolecular interactions and its likely crystal packing can be inferred from studies on analogous chloroaniline derivatives. The primary intermolecular interactions expected to govern the crystal structure of this compound include hydrogen bonding, halogen bonding, and π-stacking interactions.
Furthermore, the chlorine atom can participate in halogen bonding (Cl···Cl or Cl···N interactions). The directionality and strength of these interactions are influenced by the electrostatic potential around the chlorine atom. Computational studies on other chloro-aromatic compounds have shown that these interactions can be significant in directing the supramolecular assembly.
The aromatic ring of this compound allows for π-stacking interactions between adjacent molecules. The presence of the chloro and cyclopropyl substituents will influence the geometry of this stacking, likely leading to offset or tilted arrangements to minimize steric hindrance and optimize electrostatic interactions. The interplay of these various non-covalent interactions will ultimately determine the final crystal packing arrangement.
To illustrate the potential geometric parameters, the following table presents typical bond lengths and angles for related chloroaniline structures, which can serve as a reference for what might be expected in the crystal structure of this compound.
| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) |
| Hydrogen Bond | N-H···N | 2.9 - 3.2 | 150 - 180 |
| Hydrogen Bond | C-H···Cl | 2.7 - 3.0 | 130 - 170 |
| Halogen Bond | C-Cl···Cl | 3.3 - 3.7 | Varies |
| π-π Stacking | Centroid-Centroid | 3.5 - 4.0 | Varies |
Note: The data in this table is illustrative and based on crystallographic data of analogous chloro-substituted anilines.
Assessment of Solvation Effects on Reactivity and Conformation
The behavior of this compound in solution is critically influenced by its interactions with solvent molecules. Computational solvation models, such as implicit continuum models or explicit solvent simulations, can be used to assess these effects on the molecule's reactivity and conformational preferences.
The presence of the polar amino and chloro groups suggests that this compound will exhibit significant interactions with polar solvents. In protic solvents, such as water or alcohols, the amino group can act as both a hydrogen bond donor and acceptor, forming a solvation shell around the molecule. This hydrogen bonding can influence the electronic properties of the aniline ring and the basicity of the amino group.
The cyclopropyl group, while primarily nonpolar, possesses unique electronic properties due to its strained ring structure. The C-C bonds of the cyclopropyl ring have a higher p-character than typical alkanes, allowing them to interact with adjacent π-systems. In solution, the conformation of the cyclopropyl group relative to the aniline ring may be influenced by the solvent environment. Molecular dynamics simulations could reveal the preferred dihedral angles and the energetic barriers to rotation in different solvents.
The reactivity of this compound will also be modulated by solvation. For instance, in reactions where the amino group acts as a nucleophile, the extent of hydrogen bonding with the solvent can affect its nucleophilicity. Similarly, the stability of any charged intermediates or transition states will be highly dependent on the polarity and hydrogen-bonding ability of the solvent.
Computational studies on substituted anilines have shown that the choice of solvent can significantly impact reaction rates and pathways. For this compound, a systematic computational investigation across a range of solvents with varying polarities and hydrogen-bonding capabilities would be necessary to fully elucidate the role of solvation on its chemical behavior.
The following table summarizes the expected qualitative effects of different solvent types on the properties of this compound.
| Solvent Type | Expected Primary Interactions | Potential Effects on Conformation and Reactivity |
| Protic (e.g., water, methanol) | Hydrogen bonding with -NH2 and -Cl | Stabilization of polar ground and transition states; potential for altered rotational barriers of the cyclopropyl group. |
| Aprotic Polar (e.g., DMSO, acetonitrile) | Dipole-dipole interactions | Solvation of polar functional groups, influencing electronic distribution and reactivity. |
| Nonpolar (e.g., hexane, toluene) | van der Waals forces | Minimal specific interactions; conformation likely to be similar to the gas phase. |
Role of 5 Chloro 2 Cyclopropylaniline As a Synthetic Intermediate and Precursor
Precursor in the Synthesis of Complex Heterocyclic Compounds
The synthesis of nitrogen-containing heterocyles often relies on appropriately substituted aromatic amines. However, the specific reactivity and utility of 5-Chloro-2-cyclopropylaniline in these roles are not well-documented.
Utility in the Formation of Pyrrole (B145914) and Indole (B1671886) Derivatives
Classic methods for indole synthesis, such as the Fischer indole synthesis, typically start from arylhydrazines. While anilines can be converted to hydrazines, no specific literature was found detailing this pathway or subsequent cyclization for this compound. Similarly, common pyrrole syntheses, like the Paal-Knorr or Hantzsch methods, utilize different starting materials. The direct application of this compound as a building block for these five-membered rings has not been described in available research.
Application in the Construction of Quinoxaline (B1680401) and Benzodiazepine Scaffolds
The formation of the quinoxaline ring system traditionally involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This compound does not possess the required 1,2-diamine functionality for this reaction, and its conversion into such a diamine is not a reported synthetic route.
Likewise, the synthesis of the 1,4-benzodiazepine (B1214927) core often commences from 2-aminobenzophenones or other aniline (B41778) derivatives with a suitable ortho substituent that can participate in cyclization. justia.com The structure of this compound does not lend itself directly to these established synthetic pathways without significant prior functionalization, for which no examples have been found.
Development of Other Nitrogen-Containing Heterocycles
While the amino group of this compound suggests its potential as a nucleophile or directing group in the synthesis of various other nitrogen-containing heterocycles, a thorough literature search did not yield specific instances of its use for this purpose.
Building Block for Advanced Organic Scaffolds
The unique combination of chloro, amino, and cyclopropyl (B3062369) substituents on the aniline ring could theoretically be exploited for constructing more complex molecular architectures. However, documented strategic use in these areas is absent.
Strategic Use in the Construction of Polycyclic Systems
The construction of polycyclic frameworks often involves cycloaddition reactions or intramolecular cyclizations where the substituents on an aromatic ring guide the formation of new rings. There is no available research demonstrating the strategic use of the cyclopropyl or chloro groups of this compound to build such polycyclic systems.
Synthesis of Functionalized Biaryl Compounds
Functionalized biaryl compounds are typically synthesized via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). The chloro-substituent on this compound could potentially serve as a handle for such reactions. Alternatively, the amine could be converted into a diazonium salt and subsequently into other functional groups suitable for coupling. However, no specific examples of this compound being used as a precursor for functionalized biaryl compounds have been reported in the reviewed literature.
Intermediate in the Development of Research Probes and Tool Compounds
This compound serves as a valuable intermediate in the synthesis of specialized molecules used to investigate biological systems and chemical reactions. Its unique structural features, combining a chlorinated aromatic ring with a cyclopropylamine (B47189) moiety, make it a versatile building block for creating research probes and tool compounds. These molecules are designed to interact with specific biological targets or to report on chemical environments, thereby providing insights into complex processes.
Synthesis of Molecular Probes for Chemical Biology Investigations
The N-cyclopropylaniline scaffold, a core component of this compound, is particularly useful in the design of molecular probes for studying single-electron transfer (SET) processes in chemical and biological systems. acs.orgnih.govresearchgate.net These probes are engineered to undergo a specific and irreversible chemical transformation upon oxidation, which can be readily detected.
The utility of N-cyclopropylanilines as SET probes stems from the irreversible ring-opening of the cyclopropyl group following an initial one-electron oxidation to form a nitrogen radical cation. acs.org This process is driven by the release of ring strain energy (approximately 28 kcal/mol) associated with the opening of the three-membered ring to form a more stable iminium distonic radical cation. acs.org This resulting radical cation can then participate in downstream chemical reactions, and the initial, irreversible ring-opening serves as a clear indicator that an SET event has occurred. acs.org
Research has demonstrated the synthesis and application of various N-cyclopropylaniline analogs as molecular probes. For instance, chloro-substituted N-cyclopropylanilines have been synthesized via Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an appropriate bromo-substituted benzene (B151609) and cyclopropylamine. acs.org The presence and position of the chloro substituent on the aniline ring can be used to fine-tune the electronic properties and, consequently, the single-electron oxidation potential of the resulting probe. acs.org This allows for the development of a suite of probes with varying sensitivities to different oxidizing environments.
While specific studies detailing the synthesis of molecular probes directly from this compound are not extensively documented in the reviewed literature, the established principles and synthetic methodologies for other chloro-substituted N-cyclopropylanilines strongly support its potential in this application. The synthetic route would likely involve the coupling of 1-bromo-5-chloro-2-cyclopropylbenzene with an appropriate amine or the coupling of 2,4-dichloro-1-cyclopropylbenzene (B13694370) with an amine, followed by further functionalization to incorporate a reporter group, such as a fluorophore.
Table 1: N-Cyclopropylaniline Analogs as Molecular Probes
| Compound | Precursors | Synthetic Method | Application |
|---|---|---|---|
| N-cyclopropylaniline (CPA) | Bromobenzene (B47551), Cyclopropylamine | Buchwald-Hartwig amination | Probe for single-electron transfer |
| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | 1-Bromo-3-chlorobenzene, Cyclopropylamine | Buchwald-Hartwig amination | Probe for single-electron transfer with tuned oxidation potential |
Utilization in Ligand Synthesis for Organometallic Catalysis
The aniline functional group in this compound provides a reactive handle for the synthesis of more complex molecules, including ligands for organometallic catalysis. While the direct application of this compound in this context is not prominently featured in the available literature, its structural motifs are found in ligands used for various catalytic transformations.
Aniline derivatives are common precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are a critical class of ligands in organometallic chemistry, particularly for palladium and ruthenium-catalyzed reactions. The synthesis of such ligands often involves the reaction of the aniline with a dicarbonyl compound or its equivalent, followed by reduction and cyclization. The substituents on the aniline ring play a crucial role in modulating the steric and electronic properties of the resulting NHC ligand, which in turn influences the activity and selectivity of the metal catalyst.
Furthermore, the nitrogen atom of the aniline can be incorporated into multidentate ligands, such as pincer ligands, which are known to form highly stable and active catalysts. The synthesis of these ligands often involves multi-step sequences where the aniline is functionalized with other donor groups, such as phosphines or thioethers. The chloro and cyclopropyl substituents on this compound could offer unique steric and electronic contributions to a ligand scaffold, potentially leading to novel catalytic activities.
Strategic Applications of this compound in Multi-Step Organic Synthesis
In multi-step organic synthesis, the strategic choice of building blocks is paramount to the efficient construction of complex target molecules. This compound, with its distinct functional groups and substitution pattern, can be envisioned as a strategic intermediate in the synthesis of various molecular architectures, including pharmaceuticals and agrochemicals.
The aniline moiety is a versatile functional group that can undergo a wide array of chemical transformations. It can be diazotized and converted into a variety of other functional groups, or it can participate in coupling reactions, such as the Buchwald-Hartwig and Suzuki reactions, to form carbon-nitrogen and carbon-carbon bonds, respectively. These reactions are fundamental in the construction of complex aromatic and heteroaromatic systems.
The cyclopropyl group, while relatively stable, can also participate in specific chemical transformations. For instance, N-aryl cyclopropylanilines have been shown to undergo [3+2] photocycloaddition reactions with olefins under visible-light photoredox catalysis. This reaction provides a pathway to construct cyclopentylamine (B150401) derivatives, which are important structural motifs in many biologically active molecules.
The presence of a chloro substituent provides an additional site for modification through cross-coupling reactions, allowing for the introduction of further complexity late in a synthetic sequence. The relative positions of the chloro, cyclopropyl, and amino groups on the aromatic ring can also be used to direct further substitution reactions through steric and electronic effects.
Table 2: Potential Reactions of this compound in Multi-Step Synthesis
| Reaction Type | Reagents/Conditions | Potential Product Type |
|---|---|---|
| Diazotization | NaNO₂, HCl | Diverse functional groups (e.g., -OH, -X, -CN) |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | Di- or tri-arylamines |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Biaryl compounds |
Emerging Research Directions and Future Prospects for 5 Chloro 2 Cyclopropylaniline
Development of Sustainable and Eco-friendly Synthetic Approaches
The chemical industry is increasingly focusing on green chemistry to reduce its environmental impact. For a molecule like 5-Chloro-2-cyclopropylaniline, developing sustainable synthetic routes is a key research area.
Biocatalysis is emerging as a powerful tool for creating complex molecules in a more environmentally friendly way. Enzymes, acting as natural catalysts, can perform chemical reactions with high selectivity and efficiency under mild conditions. For the synthesis of substituted anilines like this compound, several biocatalytic strategies are being explored. One promising approach involves the use of nitroreductase enzymes. These enzymes can selectively reduce a nitro group to an amine, which is a key step in the synthesis of many anilines. While the direct biocatalytic synthesis of this compound has not yet been reported, the successful use of nitroreductases for other functionalized anilines suggests its potential. mdpi.com Future research could focus on engineering these enzymes to accommodate the specific structure of the precursor to this compound.
Another avenue of research is the use of transaminases, which can introduce an amino group into a molecule with high stereoselectivity. This could be particularly useful for creating chiral derivatives of this compound. The table below summarizes potential biocatalytic approaches.
| Biocatalytic Approach | Enzyme Class | Potential Application in Synthesis |
| Nitro Reduction | Nitroreductase | Conversion of a nitro precursor to this compound. |
| Transamination | Transaminase | Asymmetric synthesis of chiral derivatives. |
| P450-mediated amination | P450 monooxygenases | Direct amination of a functionalized benzene (B151609) ring. |
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages in terms of safety, efficiency, and scalability. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purer products.
The synthesis of cyclopropylamines, a key structural feature of this compound, has been successfully demonstrated using continuous-flow microreaction systems. These systems can significantly improve the efficiency of key synthetic steps, such as the Hofmann rearrangement, which is often problematic in traditional batch processes. By adapting these flow chemistry methods, the production of this compound could be made more efficient and scalable. mdpi.com The modular nature of flow chemistry also allows for the integration of multiple reaction and purification steps into a single, automated process, further enhancing its sustainability.
Exploration of Novel Derivatization Strategies and Reactivity Patterns
The unique structure of this compound offers a rich landscape for exploring new chemical reactions and creating novel derivatives with potentially valuable properties.
A key area of interest is the reactivity of the cyclopropyl (B3062369) group. N-cyclopropylanilines are known to undergo a spontaneous and irreversible ring-opening reaction after a single-electron transfer (SET) oxidation. acs.orgresearchgate.netmcneill-group.org This process generates a distonic radical cation, a highly reactive intermediate that can participate in a variety of downstream reactions. acs.orgresearchgate.net This unique reactivity can be harnessed to synthesize complex molecules. For instance, visible-light photocatalysis can trigger a [3+2] annulation reaction between cyclopropylanilines and alkenes or alkynes, forming five-membered carbocycles. beilstein-journals.org The chloro and cyclopropyl substituents on this compound are expected to influence the electronic properties and, consequently, the reactivity of the molecule in such transformations.
Furthermore, the aniline (B41778) core of the molecule provides a handle for a wide range of derivatization reactions, including N-alkylation, acylation, and cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for various applications.
Potential Applications in Advanced Materials Chemistry
The distinct electronic and structural features of this compound make it an intriguing building block for advanced materials. While direct applications are still in the exploratory phase, related compounds have shown promise in this area. For example, 3-cyclopropylaniline is used in the synthesis of fine chemicals and specialty materials, contributing to advancements in material science. myskinrecipes.comamericanelements.com
One potential application lies in the development of conductive polymers. Polyaniline is a well-known conductive polymer, and its properties can be tuned by introducing substituents onto the aniline monomer. researchgate.netmdpi.com The presence of the chloro and cyclopropyl groups in this compound could lead to polymers with novel electronic and physical properties. The halogen substituent can influence the polymer's conductivity and stability, while the cyclopropyl group can affect its morphology and solubility. The table below outlines potential material applications.
| Material Class | Potential Role of this compound | Expected Properties |
| Conductive Polymers | Monomer for polymerization | Tunable conductivity, improved solubility and processability. |
| Organic Electronics | Component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) | Modified electronic energy levels, enhanced charge transport. |
| Specialty Polymers | Additive or comonomer | Increased thermal stability, altered mechanical properties. |
Integration with Automated Synthesis and High-Throughput Experimentation
Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large numbers of compounds. Automated synthesis platforms and high-throughput experimentation (HTE) are essential tools in this process.
The synthesis of derivatives of this compound is well-suited for these technologies. Automated synthesis platforms can be programmed to perform a series of reactions in parallel, allowing for the rapid generation of a library of related compounds with different substituents. chemrxiv.org This approach would be invaluable for exploring the structure-activity relationships of new pharmaceuticals or the structure-property relationships of new materials based on the this compound scaffold.
High-throughput screening techniques, such as those based on mass spectrometry, can then be used to quickly evaluate the properties of these new compounds. semanticscholar.orgscienceintheclassroom.org For example, in a drug discovery context, HTE could be used to screen a library of derivatives for their binding affinity to a particular biological target. In materials science, these techniques could be used to rapidly assess the electronic or physical properties of new polymers.
Unexplored Reactivity Pathways and Mechanistic Insights
While the single-electron transfer-induced ring-opening of N-cyclopropylanilines has been studied, there are still many unexplored aspects of the reactivity of this compound. The interplay between the chloro and cyclopropyl substituents and their influence on the stability and reactivity of the resulting radical cations are not yet fully understood.
Detailed mechanistic studies, combining experimental techniques with computational modeling, will be crucial for unraveling these intricacies. For example, understanding the factors that govern the regioselectivity of the ring-opening reaction could allow for more precise control over the outcome of subsequent reactions. acs.orgresearchgate.netnih.gov Furthermore, exploring the reactivity of the distonic radical cation intermediate with a wider range of trapping agents could lead to the discovery of entirely new chemical transformations.
Recent research has shown that the ring-opening of cyclopropylamine (B47189) radical cations is a key step in the mechanism of action of certain enzyme inhibitors. researchgate.net A deeper understanding of this process for this compound could therefore have implications for the design of new therapeutic agents.
Challenges and Future Opportunities in this compound Research
The exploration of this compound and its derivatives is an evolving field, presenting both significant challenges and promising opportunities for future research and application. While direct research on this specific molecule is not extensively documented in publicly available literature, insights can be drawn from studies on analogous N-cyclopropylanilines and chloro-substituted aromatic compounds. These related studies help to delineate the potential hurdles in synthesis and application, as well as to identify fertile ground for new scientific inquiry.
A primary challenge in the study of this compound lies in its synthesis. The construction of the N-cyclopropyl bond on a substituted aniline ring can be complex. Traditional methods may suffer from low yields and the formation of side products. However, modern catalytic methods, such as the Buchwald-Hartwig amination, have shown promise for the synthesis of related N-arylcyclopropylamines. This palladium-catalyzed cross-coupling reaction offers a potentially efficient route to this compound, though optimization of reaction conditions, including the choice of ligand and base, is crucial to achieve high yields and purity. The scalability of such a synthesis for potential industrial applications also presents a significant hurdle that requires further investigation.
Another challenge pertains to the inherent reactivity of the cyclopropyl group. The strained three-membered ring of the cyclopropyl moiety can undergo ring-opening reactions under various conditions, including single-electron transfer (SET) oxidation. While this reactivity is a key feature that can be exploited for novel chemical transformations, it also poses a stability challenge. acs.org Controlling the conditions to selectively functionalize other parts of the molecule without triggering the opening of the cyclopropane (B1198618) ring is a delicate balancing act for synthetic chemists.
Looking ahead, the unique electronic and steric properties of this compound open up numerous opportunities for research and development. The combination of a chloro substituent, which is a common feature in many bioactive molecules, and a cyclopropyl group, known to impart unique conformational constraints and metabolic stability, makes this compound an attractive scaffold for medicinal chemistry and agrochemical research.
Future opportunities in the research of this compound include:
Development of Novel Synthetic Methodologies: There is a need for the development of robust, efficient, and scalable synthetic routes to this compound. This includes the exploration of new catalytic systems that can operate under milder conditions and with higher functional group tolerance.
Exploration of Biological Activity: Given that both chloroanilines and cyclopropylamines are found in various biologically active compounds, this compound represents a promising starting point for the discovery of new pharmaceuticals and agrochemicals. nih.gov Systematic screening of this compound and its derivatives for a range of biological targets could uncover novel therapeutic agents or crop protection chemicals.
Application in Materials Science: The unique structure of this compound could be leveraged in the design of novel organic materials. For instance, its derivatives could be investigated for applications in organic electronics or as components of specialized polymers.
Mechanistic Studies of its Reactivity: A deeper understanding of the reaction mechanisms involving this compound, particularly the factors influencing the stability and reactivity of the cyclopropyl ring, will be crucial for its effective utilization in synthesis. acs.org Advanced computational and experimental studies could provide valuable insights into its chemical behavior.
The following table provides a summary of the key challenges and future opportunities in the research of this compound:
| Aspect | Challenges | Future Opportunities |
|---|---|---|
| Synthesis | - Development of efficient and scalable synthetic routes.
| - Exploration of novel catalytic systems (e.g., advanced Buchwald-Hartwig amination protocols).
|
| Chemical Stability and Reactivity | - Potential for cyclopropyl ring-opening under various reaction conditions. acs.org | - Harnessing the ring-opening reactivity for novel synthetic transformations.
|
| Applications in Medicinal Chemistry | - Limited data on biological activity and toxicity. | - Design and synthesis of derivatives as potential drug candidates (e.g., anticancer, antimicrobial agents). nih.gov |
| Applications in Agrochemicals | - Lack of information on herbicidal, insecticidal, or fungicidal properties. | - Investigation as a lead compound for the development of new pesticides with potentially novel modes of action. |
| Applications in Materials Science | - Unexplored potential in materials applications. | - Synthesis of polymers and organic materials with unique electronic and physical properties. |
Q & A
Q. What are the recommended methods for synthesizing 5-Chloro-2-cyclopropylaniline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution, followed by chlorination and amination steps. For example, cyclopropylation of 2-chloroaniline derivatives under palladium catalysis (e.g., Buchwald-Hartwig conditions) can introduce the cyclopropyl group . Optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalyst loading (5–10 mol%). Yield improvements often require iterative testing of stoichiometric ratios (amine:halide = 1:1.2) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH3/CH2 groups. The cyclopropyl ring protons appear as multiplets (δ 0.5–1.5 ppm), while aromatic protons resonate at δ 6.5–7.5 ppm. Chlorine’s electronegativity causes deshielding of adjacent carbons .
- FT-IR : Confirm NH2 stretching (~3400 cm⁻¹) and C-Cl absorption (~750 cm⁻¹).
- GC-MS : Use electron ionization (70 eV) to detect molecular ion peaks (e.g., m/z 167 for M+). Cross-validate with HRMS for exact mass confirmation .
- Ambiguities : Overlapping signals in NMR may require 2D experiments (COSY, HSQC). For IR, exclude moisture interference by drying samples under vacuum .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., unexpected byproducts in cross-coupling reactions)?
- Methodological Answer : Contradictions often arise from ligand choice, solvent effects, or trace metal impurities. For example:
- Byproduct Analysis : Use LC-MS to identify intermediates. If Suzuki coupling yields undesired biaryl products, switch from Pd(PPh3)4 to XPhos ligands to suppress homocoupling .
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. ethers (THF) to stabilize transition states.
- Control Experiments : Replicate reactions under inert (N2/Ar) vs. aerobic conditions to assess oxidation pathways .
- Statistical Validation : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) and identify confounding factors .
Q. What strategies are effective for studying the mechanistic role of the cyclopropyl group in this compound’s electronic properties?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. The cyclopropyl ring’s bent bonds induce ring strain, altering conjugation with the aniline moiety .
- Electrochemical Analysis : Use cyclic voltammetry to measure redox potentials. Compare with non-cyclopropylated analogs to quantify electronic effects.
- Kinetic Isotope Effects (KIE) : Substitute NH2 with ND2 to probe rate-determining steps in reactions like nitration or halogenation .
Methodological Guidelines
- Experimental Design : Prioritize reproducibility by documenting catalyst batches, solvent lot numbers, and reaction scales .
- Data Contradictions : Use multi-technique validation (e.g., NMR + X-ray crystallography) to address spectral ambiguities .
- Safety Protocols : Follow hazard controls per SDS guidelines (e.g., PPE for skin/eye protection, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
